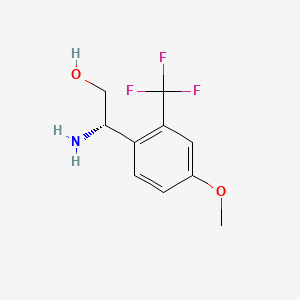
(S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-methoxy-2-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalysis are potential approaches to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while substitution of the methoxy group can result in various substituted phenyl derivatives.
科学的研究の応用
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection and yield improvement.
Materials Science: The compound’s unique chemical properties make it a valuable building block in the design of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, neurotransmission, and metabolic regulation.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-[4-methoxyphenyl]ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(2S)-2-amino-2-[4-trifluoromethylphenyl]ethan-1-ol:
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m1/s1 |
InChIキー |
ZOWDZVDLQMMVIE-SECBINFHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)C(F)(F)F |
正規SMILES |
COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


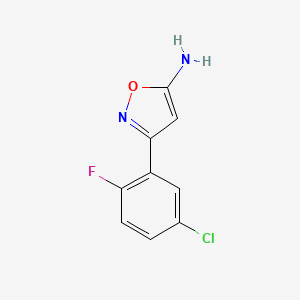
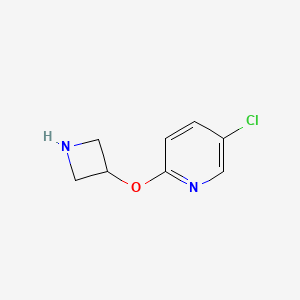
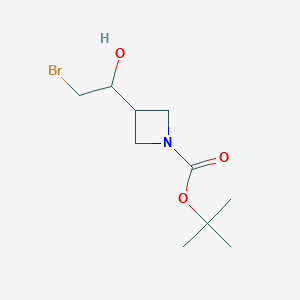
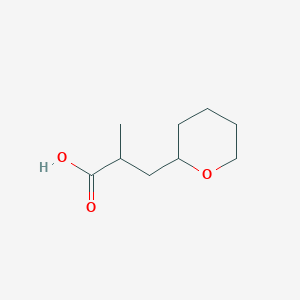
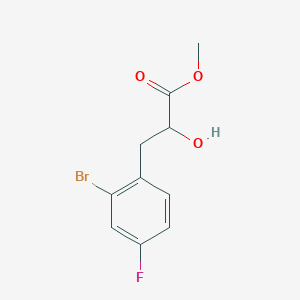
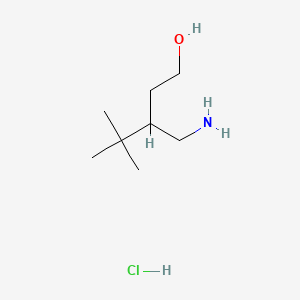
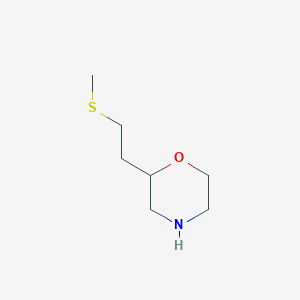
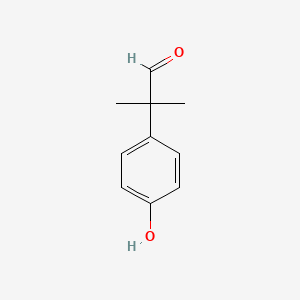
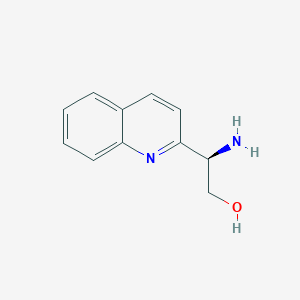
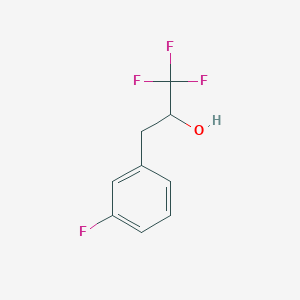
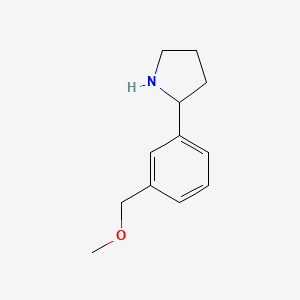
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

